2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is characterized by a biphenyl moiety with a chloro substituent and a naphthalene dione structure, which contributes to its biological activity.
This compound can be classified under:
The synthesis of 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione typically involves multi-step synthetic strategies. Common methods include:
One notable synthesis route involves the reaction of 4'-chloro-2-aminobiphenyl with naphthoquinone derivatives under acidic or basic conditions to facilitate the formation of the desired hydroxynaphthalene structure . The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity.
The molecular structure of 2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione consists of several key components:
The compound can participate in various chemical reactions due to its functional groups:
Kinetic studies on these reactions indicate that the reactivity is influenced by the electronic properties of the substituents on the biphenyl moiety. For instance, electron-withdrawing groups enhance electrophilicity at the naphthalene positions .
The mechanism of action for this compound in biological systems may involve:
Quantitative measures such as inhibition constants (pKi) are used to evaluate its potency against target enzymes. For instance, compounds with similar structures have shown pKi values greater than 9.0 against neprilysin .
Relevant data from studies indicate that the compound exhibits moderate lipophilicity which may influence its bioavailability in pharmacological applications .
The compound has potential applications in:
Research continues into optimizing its synthetic pathways and evaluating its biological activities to enhance efficacy and reduce toxicity .
This compound represents a sophisticated naphthoquinone-biphenyl hybrid, merging a hydroxylated naphthoquinone moiety with a partially saturated biphenyl system. Its molecular formula is C₂₂H₁₇ClO₃ (MW: 364.83 g/mol), featuring a 4′-chloro-substituted tetrahydrobiphenyl unit linked to the C2 position of 3-hydroxynaphthalene-1,4-dione [1]. Key structural attributes include:
O=C1C(C2CCC(C3=CC=C(Cl)C=C3)=CC2)=C(O)C(C4=C1C=CC=C4)=O [1]. Table 1: Structural Data of the Target Compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(4'-chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione |
| CAS Registry | 1809464-27-4 |
| Molecular Formula | C₂₂H₁₇ClO₃ |
| Canonical SMILES | OC1=C(C2CC=C(CC2)C2=CC=C(Cl)C=C2)C(=O)C2=CC=CC=C2C1=O |
| Hydrogen Bond Donors | 1 (phenolic OH) |
The synthesis of tetrahydrobiphenyl-naphthoquinone hybrids stems from advancements in two domains:
Such hybrids gained traction due to:
"Their dual capacity for redox cycling (via quinone) and hydrophobic interactions (via biphenyl), making them candidates for anticancer and antimicrobial applications" [1].
Table 2: Historical Development of Key Intermediates
| Intermediate | CAS Number | Significance |
|---|---|---|
| 4-(4-Chlorophenyl)cyclohex-3-ene-1-carboxylic acid | 165317-79-3 | Versatile precursor for biphenyl functionalization |
| 4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl] | N/A | Core scaffold for coupling with heterocycles |
Despite available synthetic routes, critical gaps persist:
Research objectives should prioritize:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: